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Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of d-methylphenidate (d-MPH), the
pharmacologically active enantiomer of methylphenidate used in the treatment of Attention-
Deficit/Hyperactivity Disorder (ADHD).[1] Developed to offer a prolonged duration of action with
a lower potential for abuse, SDX is pharmacologically inactive until it is metabolized in the
lower gastrointestinal tract to release d-MPH.[1][2] This technical guide provides an in-depth
summary of the early-phase clinical studies that have characterized the pharmacokinetic,
pharmacodynamic, safety, and human abuse potential profiles of serdexmethylphenidate.

Pharmacokinetic Profile

The pharmacokinetic properties of serdexmethylphenidate and the resulting d-methylphenidate
concentrations have been evaluated in several early-phase clinical trials. These studies have
consistently demonstrated that SDX provides a controlled and extended release of d-MPH.

Dose Proportionality and Steady-State
Pharmacokinetics

A study in 23 healthy volunteers assessed the dose proportionality of a combination product of
serdexmethylphenidate and d-methylphenidate (SDX/d-MPH).[3][4] The results indicated that
the pharmacokinetic profile is characterized by a rapid initial rise in d-MPH concentration
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followed by a gradual decline, with dose-proportional increases in maximum concentration
(Cmax) and area under the curve (AUC).[3]

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Administration of SDX/d-MPH
Combination[3][4]

Treatment (SDX/d-MPH d-MPH Cmax (ng/mL) d-MPH AUCO-last
dose) (Mean * SD) (h*ng/mL) (Mean * SD)
26.1/5.2 mg 7121 97.2 +28.8

39.2/7.8 mg 9.8+28 1425+ 41.2

52.3/10.4 mg 13.8+3.8 199.8 £ 57.2

Data from a crossover study in 23 healthy volunteers under fasted conditions.[3]

In a multiple-dose study, d-MPH reached steady-state before the third dose, while SDX
reached steady-state after the first dose.[3]

Cardiovascular Safety and Pharmacokinetics

A Phase 1, open-label, crossover study involving 15 volunteers evaluated the cardiovascular
safety and pharmacokinetics of SDX compared to immediate-release (IR) and long-acting (LA)
formulations of Ritalin (racemic methylphenidate).[5] The study found that the maximum
changes from baseline in heart rate and systolic blood pressure were higher for both Ritalin
treatments compared to the SDX treatments. The d-MPH Cmax values for both SDX
treatments were dose-proportional, with the Cmax of 200 mg SDX being approximately half of
the values for Ritalin.

Human Abuse Potential

A key aspect of the early-phase development of serdexmethylphenidate was the assessment of
its human abuse potential. Three randomized, double-blind, placebo- and active-controlled
crossover studies were conducted in recreational drug users to evaluate the abuse-related
effects of oral, intranasal (IN), and intravenous (IV) administration of SDX.[6][7]
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The primary endpoint in these studies was the maximum "Drug Liking" (DL) score on a 100-
point visual analog scale (VAS).[6][7]

Table 2: Maximum Drug Liking (Emax) Scores in Human Abuse Potential Studies[6][7]

Route of Study Drug and p-value vs. Active
L . DL Emax (Mean)
Administration Dose Comparator

<.001 (vs. 80 mg ER

Oral 120 mg SDX 62.8
d-MPH)
.006 (vs. 80 mg ER d-
240 mg SDX 63.8
MPH)
80 mg ER d-MPH 815
60 mg Phentermine 80.2
<.0001 (vs. 40 mg d-
Intranasal 80 mg SDX 71.0
MPH)
40 mg d-MPH 93.2
.001 (vs. 15 mg d-
Intravenous 30 mg SDX 56.6
MPH)
15 mg d-MPH 84.3

These studies consistently demonstrated that serdexmethylphenidate has a significantly lower
abuse potential compared to d-methylphenidate across all tested routes of administration.[2][6]
[7] Maximal and overall d-MPH exposure was lower for SDX than for d-MPH for all routes.[7]

Experimental Protocols
Dose Proportionality and Steady-State Study

« Study Design: This was a randomized, open-label, single-dose, three-way crossover study,
followed by a multiple-dose phase.[3][8]

o Participants: 23 healthy volunteers aged 18-55 years.[3]
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e Dosing:

o Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at 26.1/5.2 mg,
39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions, with a 96-hour washout period
between doses.[3]

o Multiple-Dose Phase: After the single-dose phase and a 96-hour washout, participants
received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[3]

» Pharmacokinetic Sampling: Blood samples for the measurement of plasma d-MPH and SDX
concentrations were collected at predefined time points after dosing.[3]

Cardiovascular Safety Study

o Study Design: A Phase 1, open-label, randomized, four-way crossover trial.[5]
 Participants: 15 healthy volunteers.

» Dosing: Participants received single oral doses of 80 mg and 200 mg of SDX, two doses of
40 mg of immediate-release Ritalin separated by 5 hours, and a single dose of 80 mg of
Ritalin LA®. Each dosing period was separated by at least seven days.

o Assessments: Cardiovascular parameters (heart rate, blood pressure, and
electrocardiogram) and pharmacokinetic profiles were assessed.[5]

Human Abuse Potential Studies

o Study Design: Three separate randomized, double-blind, placebo- and active-controlled
crossover studies were conducted for the oral, intranasal, and intravenous routes of
administration.[6][7][9]

o Participants: Recreational drug users who could discriminate the active comparator from
placebo.[9]

e Dosing:

o Oral Study: 120 mg and 240 mg SDX vs. 80 mg extended-release d-MPH and 60 mg
phentermine.[6][7]
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o Intranasal Study: 80 mg SDX vs. 40 mg d-MPH.[6][7]

o Intravenous Study: 30 mg SDX vs. 15 mg d-MPH.[6][7]

» Assessments: Abuse-related subjective measures, including "Drug Liking," "Feeling High,"
"Good Effects," "Bad Effects," and "Take Drug Again," were assessed using visual analog
scales. Pharmacokinetic and safety data were also collected.[9]
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Caption: Metabolic conversion of serdexmethylphenidate to d-methylphenidate.
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Caption: Workflow of the oral human abuse potential study.
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Conclusion

The early-phase clinical studies of serdexmethylphenidate have established it as a prodrug of
d-methylphenidate with a favorable pharmacokinetic profile that allows for extended release of
the active moiety. Crucially, these studies have demonstrated a significantly lower potential for
abuse compared to d-methylphenidate across oral, intranasal, and intravenous routes of
administration. The safety and tolerability profile of SDX is consistent with that of other
methylphenidate-based products. These findings have supported the further development and
approval of serdexmethylphenidate as a component of ADHD treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Early-Phase Clinical Development of
Serdexmethylphenidate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b10823693#early-phase-clinical-studies-of-
serdexmethylphenidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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